N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-12-23-18-17-14(21)8-5-9-15(17)27-19(18)20(26)24(12)11-16(25)22-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXIJNMDWWRCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC=CC=C3)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps
Step 1: Synthesis of the benzothieno[3,2-d]pyrimidine core
Reactants: Thiophene derivative, chloropyrimidine
Conditions: Reflux in an organic solvent, often in the presence of a base
Step 2: Introduction of the fluorine atom
Reactants: Fluorine source (e.g., Selectfluor)
Conditions: Room temperature to moderate heat, in the presence of a solvent
Step 3: Formation of the final compound
Reactants: Benzylamine, acetic anhydride
Conditions: Mild heating, typically in the presence of a catalyst like a palladium complex
Industrial Production Methods
Scaling up the synthesis for industrial production would involve optimizing reaction conditions for large-scale operations, such as improving yields, reducing by-products, and ensuring cost-effectiveness. Continuous flow reactors and automation could be employed to streamline production.
Chemical Reactions Analysis
Oxidation Reactions
The benzothienopyrimidine core and acetamide group undergo oxidation under controlled conditions:
Key Findings :
-
The sulfur atom in the benzothieno ring is prone to oxidation, forming sulfoxides as intermediates and sulfones under prolonged reaction times.
-
Ozonolysis may target unsaturated regions of the fused aromatic system, though regioselectivity depends on substituent electronic effects.
Reduction Reactions
Reductive transformations focus on the pyrimidine ring and acetamide carbonyl:
Key Findings :
-
Selective reduction of the pyrimidine ring’s C=N bonds is feasible with LiAlH₄, preserving the benzothieno system.
-
NaBH₄ preferentially reduces the acetamide carbonyl when activated by acidic protonation .
Substitution Reactions
The compound participates in nucleophilic substitution, particularly at the acetamide and pyrimidine positions:
Key Findings :
-
The N-benzyl group enhances steric hindrance, limiting substitution at the acetamide nitrogen unless strong bases (e.g., K₂CO₃) are used .
-
Fluorine at C9 can be displaced by amines under transition-metal catalysis, enabling diversification of the core structure.
Hydrolysis and Degradation
The acetamide side chain and pyrimidine ring are susceptible to hydrolysis:
| Reagent/Conditions | Site of Reaction | Product | References |
|---|---|---|---|
| HCl (6M, reflux) | Acetamide group | Carboxylic acid and benzylamine | |
| NaOH (aqueous, 80°C) | Pyrimidine ring | Ring-opened thiophene-carboxamide derivatives |
Key Findings :
-
Acidic hydrolysis cleaves the acetamide into a carboxylic acid and benzylamine, useful for metabolite studies .
-
Alkaline conditions degrade the pyrimidine ring, generating thiophene fragments .
Cycloaddition and Ring-Opening
The electron-deficient pyrimidine ring engages in cycloaddition:
| Reagent/Conditions | Reaction Type | Product | References |
|---|---|---|---|
| Ethylene (Pd catalysis) | [4+2] Cycloaddition | Fused bicyclic adducts | |
| H₂O₂ (radical initiator) | Epoxidation of double bonds | Epoxide intermediates |
Key Findings :
-
The pyrimidine ring participates in Diels-Alder-like reactions with dienophiles under catalytic conditions .
-
Epoxidation is limited to non-aromatic double bonds in the benzothieno system.
Stability and Side Reactions
The compound’s stability under various conditions:
| Condition | Observation | References |
|---|---|---|
| UV light (λ = 254 nm) | Photodegradation of the benzothieno ring to thiophene-2-carboxamides | |
| High humidity (>80% RH) | Hydrolysis of the acetamide group within 72 hours |
Scientific Research Applications
Antitumor Activity
One of the primary applications of N-benzyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is in the development of antitumor agents. Research indicates that derivatives of this compound exhibit potent anticancer activity against various human cancer cell lines, including:
| Cell Line | Cancer Type | Activity Level |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Comparable to Doxorubicin |
| HeLa | Cervical Carcinoma | Comparable to Doxorubicin |
| HCT-116 | Colonic Carcinoma | Comparable to Doxorubicin |
Studies have shown that the thieno[3,2-d]pyrimidine scaffold present in this compound is crucial for its antitumor efficacy. The structure-activity relationship (SAR) analyses suggest that modifications to the substituents can enhance anticancer properties, leading to the synthesis of more effective analogs .
Chemokine Receptor Modulation
N-benzyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide also plays a role in modulating chemokine receptors, particularly CXCR3. This receptor is involved in various immune responses and has been implicated in cancer metastasis and inflammatory diseases. The compound's ability to act as an allosteric modulator suggests potential therapeutic applications in conditions where CXCR3 plays a pivotal role.
Case Studies in Chemokine Modulation:
- RAMX3 : A tritium-labeled allosteric modulator developed for CXCR3 demonstrated high binding affinity and negative cooperativity with chemokines, indicating a similar mechanism could be explored with N-benzyl derivatives .
- BD103 and BD064 : These compounds have shown selective inhibition of CXCR3 signaling pathways, highlighting the potential of N-benzyl derivatives to influence chemokine-mediated activation .
Synthesis of Derivatives
The synthesis of N-benzyl derivatives serves as a crucial starting point for developing various thieno[3,2-d]pyrimidine-based compounds. These derivatives can be tailored for enhanced pharmacological properties. The synthetic routes often involve modifying the benzyl or acetamide groups to optimize biological activity.
Synthetic Pathway Overview:
| Step | Description |
|---|---|
| 1. Starting Material | Utilize thieno[3,2-d]pyrimidine core |
| 2. Substitution | Introduce benzyl and acetamide functionalities |
| 3. Characterization | Assess biological activity against target cell lines |
Mechanism of Action
Molecular Targets and Pathways
The compound's specific interactions with biological molecules suggest that it might target particular enzymes or receptors. Fluorine atoms often enhance binding affinity and metabolic stability, which could lead to strong and specific interactions with biological targets.
Mechanism: The compound could inhibit certain enzymes by binding to the active site or by modulating receptor activities.
Pathways: It may involve signaling pathways like apoptosis (programmed cell death) or inflammation pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Scaffolds
The target compound shares the benzothieno[3,2-d]pyrimidin-4-one core with derivatives reported in , which exhibit anti-inflammatory activity via COX-2 and iNOS inhibition. In contrast, thieno[2,3-d]pyrimidin derivatives (e.g., compounds 4–9 in ) feature a sulfur atom at position 2,3 instead of 3,2, altering electronic properties and biological targets (e.g., anti-breast cancer activity) . Pyrido[1,2-a]pyrimidine carboxamides () replace the thiophene ring with a pyridine moiety, demonstrating analgesic effects, highlighting the role of heterocyclic substitution in activity divergence .
Substituent Effects
- Fluorine Substituents : The 9-fluoro group in the target compound parallels the 2,4-difluorophenylthio group in Compound 9 (), which enhances COX-2 inhibition. Fluorine’s electronegativity improves binding affinity and metabolic stability .
- Acetamide Linkage: The N-benzyl acetamide side chain in the target compound resembles structures in and . For example, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () shares the benzyl-acetamide motif but lacks the benzothieno core, underscoring the acetamide’s role in solubility and target engagement .
- Benzyl Groups : Benzylamide fragments in pyrido[1,2-a]pyrimidine carboxamides () exhibit consistent analgesic activity, suggesting the benzyl group’s universal role in modulating bioactivity across scaffolds .
Physicochemical and Pharmacokinetic Profiles
A comparative analysis of key parameters is summarized below:
- Lipophilicity: The target compound’s logP (3.26) is comparable to benzothieno derivatives in , favoring membrane permeability. Thieno[2,3-d]pyrimidins () may exhibit lower logP due to polar acetohydrazide groups.
- Molecular Weight : The target’s MW (381.43) aligns with typical drug-like molecules, whereas bulkier derivatives (e.g., Compound 9 in ) may face bioavailability challenges.
Biological Activity
N-benzyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.
Synthesis
The synthesis of N-benzyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzothienopyrimidine core followed by acetamide formation. While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized using methods involving cyclization and functional group modifications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to N-benzyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. For instance, derivatives with similar benzothienopyrimidine frameworks have demonstrated significant inhibitory effects on various cancer cell lines, including prostate and colon cancers. The mechanism is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway.
Table 1 summarizes the anticancer activity of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 | 5.0 | EGFR Inhibition |
| Compound B | DU145 | 7.5 | Apoptosis Induction |
| N-benzyl... | HT29/DU145 | TBD | TBD |
Antimicrobial Activity
N-benzyl derivatives have also been investigated for their antimicrobial properties. Some studies suggest that compounds with similar structures exhibit activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.
The biological activity of N-benzyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothienopyrimidine derivatives act as inhibitors of kinases such as EGFR, which plays a crucial role in cancer cell signaling.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : Antimicrobial activity may arise from interference with nucleic acid synthesis or protein synthesis in bacteria.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Case Study 1 : A study conducted on a related compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.
- Case Study 2 : Clinical trials involving derivatives showed promising results in terms of safety and efficacy profiles, particularly in patients with resistant cancer types.
Q & A
Basic: What synthetic strategies are recommended for constructing the benzothieno[3,2-d]pyrimidin-4-one core of this compound?
The benzothieno[3,2-d]pyrimidin-4-one core can be synthesized via cyclocondensation reactions. A common approach involves:
- Step 1 : Condensation of 2-aminobenzothiophene derivatives with fluorinated β-keto esters or malonates under acidic conditions to form the pyrimidinone ring.
- Step 2 : Introducing the 9-fluoro and 2-methyl substituents through regioselective halogenation and alkylation, respectively, prior to cyclization .
- Step 3 : Coupling the core with the N-benzyl acetamide side chain using peptide-coupling reagents (e.g., EDC/HOBt) in anhydrous DMSO or DMF .
Key Challenge : Fluorine’s electron-withdrawing effects may reduce nucleophilicity at the 9-position, necessitating optimized reaction temperatures (e.g., 60–80°C) .
Basic: How can researchers confirm the regiochemistry of the fluorine substituent at the 9-position of the benzothieno-pyrimidinone core?
Advanced spectroscopic and crystallographic techniques are critical:
- H-F HOESY NMR : Detects spatial proximity between fluorine and neighboring protons, confirming substitution patterns .
- X-ray crystallography : Provides unambiguous evidence of regiochemistry. For example, in analogous compounds, fluorine’s position was validated by bond angles and distances in the crystal lattice .
- Density Functional Theory (DFT) : Computational modeling predicts chemical shifts and coupling constants, cross-validated with experimental NMR data .
Advanced: What experimental design considerations are critical for assessing the compound’s kinase inhibitory activity while minimizing off-target effects?
- Assay Setup :
- Use in vitro kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2, EGFR mutants) and ATP concentrations near .
- Include controls: (1) Staurosporine (broad-spectkinase inhibitor), (2) DMSO vehicle, (3) ATP-only baseline .
- Selectivity Profiling :
- Data Validation :
- Repeat assays in triplicate across independent batches to account for synthetic variability .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Step 1 : Verify compound purity (>95% by HPLC) and stability (e.g., LC-MS to detect hydrolyzed byproducts in plasma) .
- Step 2 : Optimize pharmacokinetic parameters:
- Step 3 : Validate target engagement in vivo using pharmacodynamic markers (e.g., phospho-kinase levels in tumor xenografts) .
Advanced: What computational tools are effective for predicting structure-activity relationships (SAR) of derivatives with modified acetamide side chains?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the acetamide group and kinase ATP-binding pockets. Focus on hydrogen bonds with backbone residues (e.g., Glu903 in EGFR) .
- QSAR Modeling :
Basic: What analytical methods are optimal for quantifying residual solvents or byproducts in synthesized batches?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities (e.g., DMF, THF) with detection limits <10 ppm .
- H NMR with Internal Standards : Identify non-volatile byproducts (e.g., unreacted starting materials) using quantitative NMR techniques .
Advanced: How can researchers evaluate the metabolic stability of this compound in preclinical models?
- In Vitro Systems :
- Structural Modifications : Replace the 2-methyl group with a deuterated analog to slow CYP450-mediated oxidation .
Advanced: What strategies mitigate toxicity risks during lead optimization of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
